7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-methyl-2-(3-propan-2-yloxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12(2)25-16-6-4-5-14(10-16)19-22-20(24)17-11-15-9-13(3)7-8-18(15)26-21(17)23-19/h4-10,12H,11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLFURMUXCUVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a derivative of chromeno-pyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromeno-pyrimidine core with a methyl group and a propan-2-yloxyphenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
- Results :
- The compound demonstrated an IC50 value lower than 5 µM across all tested cell lines, indicating potent anticancer activity.
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of chromeno-pyrimidine derivatives is significantly influenced by the substituents on the aromatic rings.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Methyl Group | Increased potency | Enhances binding affinity to target proteins |
| Propan-2-yloxy | Modulates lipophilicity | Improves cellular uptake |
| Hydroxyl Group | Potentially increases solubility | May enhance bioavailability |
Case Studies
- Case Study 1 : A study reported that a similar chromeno-pyrimidine derivative exhibited selective telomerase inhibitory activity with an IC50 value of less than 1 µM. This suggests that modifications in the substituents can lead to enhanced anticancer efficacy compared to standard treatments like staurosporine .
- Case Study 2 : Another investigation highlighted the compound's ability to inhibit tumor growth in vivo using xenograft models. The treatment led to significant reductions in tumor volume compared to control groups .
Preparation Methods
Condensation and Cyclization with Formamide
Reagents :
-
7-Methyl-4H-chromen-4-one precursor
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Formamide (excess)
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3-Hydroxyphenylboronic acid
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Isopropyl bromide
Procedure :
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Knoevenagel Condensation : React 7-methyl-4H-chromen-4-one with malononitrile in ethanol under reflux to form a 2-cyanochromene intermediate.
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Formamide Cyclization : Heat the intermediate with formamide at 110°C for 24 hours to cyclize into the pyrimidin-4-one core.
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Suzuki Coupling : Introduce the 3-hydroxyphenyl group via palladium-catalyzed coupling with 3-hydroxyphenylboronic acid.
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O-Alkylation : Treat the phenolic intermediate with isopropyl bromide and K₂CO₃ in DMF to install the isopropyloxy group.
Conditions :
Rhodium-Catalyzed C–H Activation and Alkyne Annulation
Reagents :
-
Chroman-4-one derivative
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Alkyne substrate (e.g., propargyl alcohol)
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[RhCp*Cl₂]₂ catalyst
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AgSbF₆ co-catalyst
Procedure :
-
Oxime Formation : Treat chroman-4-one with hydroxylamine hydrochloride to generate an oxime intermediate.
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C–H Activation : React the oxime with an alkyne using Rh(III) catalysis (CH₃CN, 80°C) to form the pyridine ring via annulation.
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Post-Functionalization : Introduce the 3-(propan-2-yloxy)phenyl group via Ullmann coupling with a pre-synthesized aryl iodide.
Conditions :
DBU-Promoted Cascade Reactions
Reagents :
-
2-Hydroxy-2-methylchromene
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Prop-2-ynylsulfonium salt
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DBU (1,8-diazabicycloundec-7-ene)
Procedure :
-
Domino Annulation : React 2-hydroxy-2-methylchromene with prop-2-ynylsulfonium salt in toluene at 25°C for 5 hours to form the fused chromeno-pyran intermediate.
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Oxidative Ring Expansion : Treat with m-CPBA to convert the pyran to pyrimidinone.
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Side-Chain Installation : Perform Mitsunobu reaction with isopropyl alcohol to attach the 3-(propan-2-yloxy) group.
Conditions :
Alkylation for Isopropyloxy Group Introduction
Reagents :
-
3-Hydroxyphenyl-substituted intermediate
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Isopropyl bromide
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Potassium carbonate (base)
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DMF (solvent)
Procedure :
-
Nucleophilic Substitution : Stir the phenolic intermediate with isopropyl bromide and K₂CO₃ in DMF at 60°C for 12 hours.
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Work-Up : Quench with water, extract with ethyl acetate, and purify via recrystallization.
Conditions :
-
Yield : 85–90%.
-
Purity : >95% (HPLC).
Comparative Analysis of Methods
Optimization and Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of chromene precursors followed by substitution reactions to introduce the 3-(propan-2-yloxy)phenyl group. Key parameters include:
- Temperature control : Reflux in solvents like ethanol or dimethylformamide (DMF) ensures efficient cyclization .
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the chromeno-pyrimidine core and substituents. For example, aromatic protons in the 3-(propan-2-yloxy)phenyl group resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₂H₂₁N₂O₃: 361.1552) .
- X-ray Crystallography : Resolves stereochemical ambiguities; analogous pyrimidine derivatives show planar chromene systems with dihedral angles <10° .
Q. What are the common chemical reactions involving the chromeno-pyrimidine core?
- Methodological Answer :
- Nucleophilic substitution : The pyrimidin-4-one moiety reacts with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Electrophilic aromatic substitution : The chromene ring undergoes halogenation or nitration at the 7-methyl position with regioselectivity governed by steric effects .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
- Methodological Answer :
- Catalyst optimization : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .
- Continuous flow reactors : Reduce reaction times (e.g., from 24h to 2h) and improve reproducibility by maintaining precise temperature gradients .
- Design of Experiments (DOE) : Statistical screening (e.g., varying solvent polarity and temperature) identifies optimal conditions, increasing yields from 60% to 85% .
Q. How do researchers resolve contradictions in spectral data or crystallographic results?
- Methodological Answer :
- Cross-validation : Compare NMR data with Density Functional Theory (DFT)-calculated chemical shifts to confirm assignments .
- Redundant crystallography : Collect multiple datasets to address disorder in flexible substituents (e.g., propan-2-yloxy groups) .
- Dynamic NMR : Detect conformational exchange in solution (e.g., rotamerism of the propan-2-yloxy group) .
Q. What computational strategies predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- DFT calculations : Model transition states for substitution reactions; bond dissociation energies (BDEs) predict regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina; docking scores correlate with IC₅₀ values from in vitro assays .
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., logP ~3.2, TPSA ~75 Ų) .
Q. How is the compound’s biological activity evaluated in vitro, and what controls ensure assay validity?
- Methodological Answer :
- Assay design : Use randomized block designs with split plots for dose-response studies (e.g., IC₅₀ determination against cancer cell lines) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) to normalize data.
- Data validation : Replicate experiments ≥3 times; statistical analysis (ANOVA, p < 0.05) confirms significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
